

5,6-Dibromohexahydro-2-benzofuran-1,3-dione

molecular formula C₈H₈Br₂O₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Cat. No.: B1293882

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In-Depth Technical Guide: 5,6-Dibromohexahydro-2-benzofuran-1,3-dione

Molecular Formula: C₈H₈Br₂O₃ CAS Number: 23893-84-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the available scientific and technical information on **5,6-Dibromohexahydro-2-benzofuran-1,3-dione**. Despite a comprehensive search of scientific databases and chemical supplier information, it is important to note that detailed experimental protocols, extensive biological activity data, and specific signaling pathway information for this particular compound are not readily available in the public domain. This suggests that **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** is a novel or not extensively studied compound.

The information presented herein is based on available data from chemical suppliers and the broader scientific context of the benzofuran and isobenzofuranone chemical classes, to which this molecule belongs.

Core Compound Properties

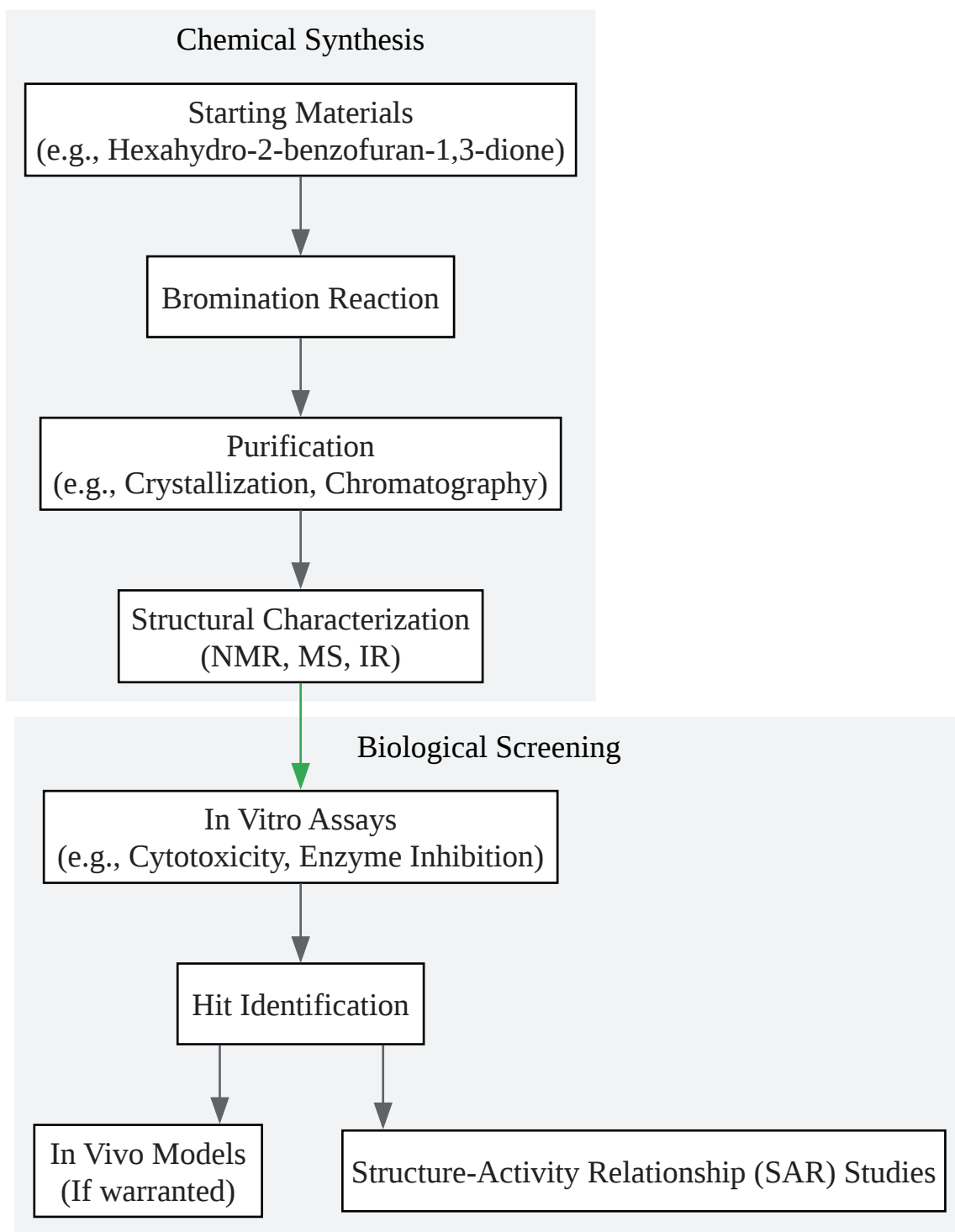
The fundamental physicochemical properties of **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** are summarized below. This data is primarily compiled from chemical supplier specifications.

Property	Value
Molecular Weight	311.96 g/mol
Molecular Formula	C ₈ H ₈ Br ₂ O ₃
CAS Number	23893-84-7
Synonyms	4,5-dibromohexahydrophthalic anhydride

Data compiled from chemical supplier information.

General Synthesis and Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** has not been found in the reviewed literature, a general workflow for the synthesis and evaluation of such a compound can be conceptualized. The synthesis would likely involve the bromination of a hexahydro-2-benzofuran-1,3-dione precursor. The general approach to synthesizing and screening a novel chemical entity is depicted in the following workflow diagram.



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A generalized workflow for the synthesis and biological evaluation of a novel chemical compound.

Biological Context: The Benzofuran and Isobenzofuranone Scaffold

Although specific biological data for **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** is not available, the core benzofuran and isobenzofuranone structures are recognized as "privileged scaffolds" in medicinal chemistry. This means that these molecular frameworks are frequently found in compounds with a wide range of biological activities.

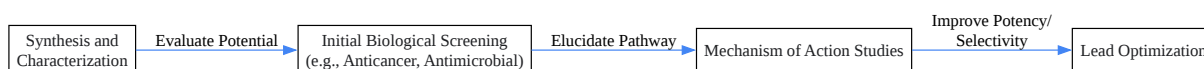
Derivatives of isobenzofuran-1(3H)-ones, also known as phthalides, have been reported to exhibit a variety of biological effects, including:

- Antiproliferative activity against cancer cell lines.[1][2][3]
- Antibacterial and antifungal properties.[4]

The broader class of benzofurans is also well-documented for its diverse pharmacological potential, with studies reporting antitumor, antibacterial, and antioxidative activities.[5] The presence of halogen atoms, such as bromine in the case of the topic compound, can significantly influence the biological activity of a molecule, often enhancing its potency or altering its mechanism of action.

Future Research Directions

The scarcity of data on **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** highlights an opportunity for novel research. A logical progression for investigating this compound would follow the logical relationship outlined below.



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Logical progression for the investigation of a novel chemical entity.

Initial studies would need to focus on developing and optimizing a synthetic route to produce the compound in sufficient quantity and purity. This would be followed by broad-spectrum

biological screening to identify any potential therapeutic areas. Should any significant "hits" be discovered, further research would be warranted to determine the mechanism of action, potentially identifying novel signaling pathway interactions, and to conduct structure-activity relationship (SAR) studies to optimize the compound for improved efficacy and safety.

In conclusion, **5,6-Dibromohexahydro-2-benzofuran-1,3-dione** represents an under-explored area of chemical space. While its specific properties and biological functions remain to be elucidated, its structural relationship to the pharmacologically significant benzofuran and isobenzofuranone families suggests that it could be a candidate for future drug discovery and development efforts.

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